molecular formula C8H6Cl2N2 B1455353 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine CAS No. 121082-25-5

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine

カタログ番号: B1455353
CAS番号: 121082-25-5
分子量: 201.05 g/mol
InChIキー: WOYDSOZBFMMMOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine (CAS 121082-25-5) is a high-value chemical building block belonging to the imidazo[1,2-a]pyridine (IP) class, a privileged scaffold in medicinal chemistry known for a diverse pharmacological profile . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its core structure is characterized by a planar bicyclic system and specific steric and electronic effects imparted by the chlorine substituents at the 6 and 8 positions . The primary application of this compound is in anticancer research, particularly as a precursor for more complex, biologically active molecules. For instance, it is a foundational structure for developing selenylated derivatives, such as the investigational compound MRK-107, which has demonstrated significant promise in preclinical studies . Research on these derivatives has shown potent anti-proliferative effects, inducing cell senescence and apoptosis through oxidative stress mechanisms in models of chronic myeloid leukemia (K562 cells) and colon cancer (Caco-2 and HT-29 cells) . The compound's mechanism of action in these contexts often involves the generation of reactive oxygen species (ROS), leading to lipid peroxidation, depletion of glutathione, and activation of executioner caspases-3/7 . From a synthetic chemistry perspective, this compound can be prepared via a cyclization reaction between 2-amino-6,8-dichloropyridine and an appropriate α-haloketone, such as 2-bromoacetone, often facilitated by a copper catalyst . Its structure can be confirmed through comprehensive analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals characteristic chemical shifts, and computational modeling using Density Functional Theory (DFT), which provides insights into its electronic structure and reactivity . This compound is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

6,8-dichloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYDSOZBFMMMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Route

The synthesis generally proceeds via the cyclization of 2-amino-6,8-dichloropyridine with an appropriate α-haloketone or phenacyl bromide bearing a methyl group at the 2-position. The methyl group can be introduced either via the starting materials or through subsequent methylation steps.

Proposed reaction:

  • Reactants: 2-amino-6,8-dichloropyridine + 2-bromoacetone (or equivalent methyl-substituted α-haloketone)
  • Catalyst: Copper silicate (CuSiO3) as an efficient, reusable heterogeneous catalyst.
  • Solvent: Ethanol, due to its polarity and ability to dissolve reactants well.
  • Conditions: Reflux temperature (~78 °C) for approximately 1.5 hours.

This method aligns with the copper silicate-catalyzed protocol reported for related imidazo[1,2-a]pyridine derivatives, which offers high yields and operational simplicity.

Catalyst and Reaction Optimization

Catalyst Screening

Copper silicate has been demonstrated to be superior to other catalysts such as DBU, NaHCO3, ZnO, FeCl3, and AlCl3 in catalyzing the cyclization reaction, providing higher yields in shorter reaction times (Table 1).

Entry Catalyst Solvent Temperature Time (h) Yield (%)
1 None Ethanol Reflux 8 45
2 DBU Ethanol Reflux 4 60
3 NaHCO3 Ethanol Reflux 6 65
4 ZnO Ethanol Reflux 4 72
5 FeCl3 Ethanol Reflux 4 75
6 AlCl3 Ethanol Reflux 3 69
7 Copper silicate Ethanol Reflux 1.5 94

Table 1. Catalyst screening for imidazo[1,2-a]pyridine synthesis.

Solvent Effect

Polar solvents, particularly ethanol, provide the best medium for the reaction, balancing solubility and reaction kinetics (Table 2).

Entry Solvent Catalyst (%) Time (h) Yield (%)
1 Dichloromethane 10 7 58
2 Toluene 10 7 58
3 Methanol 10 5 72
4 Acetonitrile 10 5 84
5 Ethanol 10 1.5 94
6 Water 10 5 30

Table 2. Solvent screening for imidazo[1,2-a]pyridine synthesis.

Catalyst Loading

Optimal catalyst loading is 10 mole %, which balances yield and catalyst economy (Table 3).

Entry Catalyst Loading (mole %) Solvent Time (h) Temperature Yield (%)
1 5 Ethanol 3.5 Reflux 75
2 10 Ethanol 1.5 Reflux 94
3 15 Ethanol 1.5 Reflux 94

Table 3. Effect of catalyst concentration on yield.

Application to this compound

By analogy to the above methods, this compound can be synthesized by:

  • Using 2-amino-6,8-dichloropyridine as the aminopyridine component.
  • Employing 2-bromoacetone or an equivalent methyl-substituted α-haloketone as the alkylating agent.
  • Catalyzing with copper silicate in ethanol under reflux for 1.5 hours.

This approach is expected to yield the desired compound in high purity and yield, as copper silicate catalysis has been shown to be efficient, reusable, and environmentally friendly.

Catalyst Recyclability and Scale-Up

Copper silicate catalyst can be magnetically separated and reused up to three cycles with minimal loss in catalytic activity, facilitating cost-effective and sustainable synthesis at a larger scale.

Summary Table of Preparation Parameters for this compound

Parameter Details
Starting materials 2-amino-6,8-dichloropyridine + 2-bromoacetone
Catalyst Copper silicate (10 mole %)
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction time ~1.5 hours
Yield Expected >90% based on analogous reactions
Catalyst reuse Up to 3 cycles with minor yield reduction

化学反応の分析

Types of Reactions

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Pharmacological Properties

The imidazo[1,2-a]pyridine derivatives exhibit a wide range of pharmacological activities. The following table summarizes the key activities associated with 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine and related compounds:

Activity Description References
AntibacterialEffective against various bacterial strains including E. coli and S. aureus.
AntiviralPotential activity against viral infections.
AntiparasiticExhibits effects against protozoan parasites.
Anti-inflammatoryDemonstrates anti-inflammatory properties in various models.
Cholinesterase InhibitionInhibits acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer's disease therapy.
AntitumorShows promise in cancer treatment by targeting specific cancer cell pathways.

Antibacterial Activity Study

A study evaluated the antibacterial potency of various imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. Among these compounds, this compound demonstrated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Cholinesterase Inhibition Research

Research focused on the cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives revealed that this compound effectively inhibited acetylcholinesterase with an IC50 value indicating strong potential for Alzheimer's disease treatment. Molecular docking studies confirmed its binding affinity to the active site of the enzyme.

作用機序

The mechanism of action of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit the synthesis of essential biomolecules such as nucleic acids and proteins, leading to cell death. The compound may also interfere with the function of key enzymes involved in metabolic pathways .

類似化合物との比較

Chemical Identity :

  • IUPAC Name : 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine
  • CAS Number : 121082-25-5
  • Molecular Formula : C₈H₆Cl₂N₂
  • Molecular Weight : 201.05 g/mol
  • Purity : ≥95% (as per commercial suppliers) .

Key Features :
This compound belongs to the imidazopyridine class, characterized by a fused bicyclic structure combining imidazole and pyridine rings. The presence of two chlorine atoms at positions 6 and 8 and a methyl group at position 2 confers distinct electronic and steric properties. It serves as a critical intermediate in synthesizing antimicrobial agents and heterocyclic hybrids .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares this compound with analogs differing in substituents, molecular weight, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 6,8-Cl; 2-CH₃ C₈H₆Cl₂N₂ 201.05 Antimicrobial activity, synthetic intermediate
7-Bromo-2-methylimidazo[1,2-a]pyridine 7-Br; 2-CH₃ C₈H₇BrN₂ 211.07 Potential kinase inhibitor, higher molecular weight
6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine 6,8-Br; 2,3-(CH₃)₂ C₉H₈Br₂N₂ 303.98 Increased steric hindrance, reduced solubility
6,8-Dichloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine 6,8-Cl; 2-(3-OCH₃Ph) C₁₄H₁₀Cl₂N₂O 293.15 Enhanced lipophilicity, fluorescence applications
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine 6-Cl; 3-NO₂; 8-SPh; 2-CH₂SPh C₂₁H₁₅ClN₄O₂S₂ 467.01 Nitro group enhances redox activity, potential antiparasitic agent

Key Observations :

  • Halogen Effects : Chlorine substituents (electron-withdrawing) improve stability and electrophilic reactivity compared to bromine analogs. Bromine’s larger atomic size may enhance binding affinity in biological targets but reduces solubility .
  • Substituent Position : The 2-methyl group in the target compound minimizes steric hindrance, favoring synthetic derivatization. In contrast, 2,3-dimethyl derivatives (e.g., 6,8-dibromo-2,3-dimethylimidazo[1,2-a]pyridine) exhibit reduced solubility and reactivity .
  • Aromatic Substituents : Methoxyphenyl or thiophenyl groups (e.g., 6,8-dichloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine) enhance π-π stacking interactions, improving fluorescence and antioxidant properties .

生物活性

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine (DCMIP) is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This compound features a unique structure characterized by two chlorine substituents at the 6 and 8 positions and a methyl group at the 2 position. Its molecular formula is C8H6Cl2N2, with a molecular weight of 233.12 g/mol. The compound has garnered attention due to its reactivity and interactions with various biological targets, which may lead to significant pharmacological applications.

The chemical reactivity of DCMIP is influenced by the presence of electron-withdrawing chlorine atoms and nucleophilic sites within its structure. This reactivity facilitates various synthetic routes for producing derivatives that may enhance its biological activity or modify its pharmacological properties. The compound's interactions with DNA and cellular components are critical for understanding its biological implications, particularly in mutagenesis and carcinogenesis.

Biological Activities

Research indicates that DCMIP exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that DCMIP possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant minimum inhibitory concentrations (MICs) .
  • Anticancer Potential : DCMIP has shown promise in anticancer research, particularly due to its ability to form DNA adducts. These adducts can lead to mutations that may contribute to cancer development. In vitro studies have indicated that DCMIP can induce cytotoxic effects on several cancer cell lines .
  • Genotoxicity : The compound's ability to interact with DNA raises concerns regarding its genotoxic potential. Research has demonstrated that DCMIP can induce mutations in bacterial systems and mammalian cells upon metabolic activation .

Case Studies

Several studies have explored the biological activity of DCMIP and its derivatives:

  • Antimicrobial Evaluation : A study conducted by Garuti et al. evaluated various imidazo[1,2-a]pyridine derivatives, including DCMIP, against E. coli and S. aureus. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values ranging from 140 to 290 µg/mL .
  • Anticancer Activity : In another investigation, DCMIP was tested against multiple cancer cell lines, including leukemia and melanoma models. The findings suggested that the compound exhibited significant cytotoxicity at concentrations around 105M10^{-5}M, indicating its potential as an anticancer agent .
  • Genotoxic Studies : A comprehensive analysis revealed that DCMIP could induce mutagenic effects in bacterial models, emphasizing the need for caution in its application due to potential carcinogenicity .

The mechanism through which DCMIP exerts its biological effects primarily involves the formation of reactive metabolites that can bind to nucleophilic sites on DNA, leading to adduct formation and subsequent mutations. This process is facilitated by metabolic activation pathways that vary across different biological systems.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of DCMIP, a comparative analysis with similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-methylimidazo[1,2-a]pyridineChlorine at position 6Antimicrobial agent
3-Iodo-6,8-dichloro-2-methylimidazo[1,2-a]pyridineIodine substitution at position 3Enhanced reactivity
6-Methylimidazo[1,2-a]pyridineMethyl substitution without halogensLess toxic

The presence of chlorine and sulfur in DCMIP contributes to its unique reactivity compared to its analogs, impacting its biological profile significantly.

Q & A

Q. Key Steps :

Formation of the imidazo[1,2-a]pyridine core via cyclocondensation.

Selective halogenation at positions 6 and 3.

Methylation at position 2 using methyl iodide or dimethyl sulfate.

Basic: How is the structural integrity and purity of this compound validated?

Q. Methodological Approaches :

  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, methyl groups at position 2 show distinct shifts (~δ 2.5 ppm in ¹H NMR) .
  • HPLC-PDA/MS : Ensures purity (>95%) and detects trace impurities.
  • IR Spectroscopy : Validates functional groups (e.g., C-Cl stretches at ~550–650 cm⁻¹) .

Q. Common Pitfalls and Solutions :

  • Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified HepG2) and validate culture conditions (e.g., serum-free media for receptor studies) .
  • Solvent Effects : DMSO concentrations >0.1% can alter membrane permeability. Pre-test solvent toxicity.
  • Assay Timing : Apoptosis assays require 48–72 hr incubations to capture late-stage effects .

Q. Validation Protocol :

Cross-validate results in ≥2 independent cell lines.

Use orthogonal assays (e.g., flow cytometry for apoptosis, Western blot for target protein inhibition).

Compare with positive controls (e.g., doxorubicin for cytotoxicity).

Advanced: What strategies resolve challenges in synthesizing halogenated imidazo[1,2-a]pyridines with high regioselectivity?

Q. Regioselectivity Issues :

  • Competitive halogenation at positions 3, 6, and 8 can occur due to electron density variations.
  • Solutions :
    • Use directing groups (e.g., methyl at position 2) to block undesired sites .
    • Employ catalytic iodine (I₂) to stabilize transition states and favor Cl substitution at 6 and 8 .

Q. Optimized Reaction Conditions :

ParameterOptimal ValueOutcome
CatalystI₂ (10 mol%)85% yield, >90% regioselectivity
Temperature80°CMinimizes side-product formation
SolventDMF/EtOH (3:1)Enhances solubility of intermediates

Advanced: How do polymorphic forms of imidazo[1,2-a]pyridine derivatives affect their photophysical properties?

Polymorph-dependent luminescence arises from variations in crystal packing and intramolecular proton transfer (ESIPT). For example, 6-cyano-2-hydroxyphenyl-substituted derivatives exhibit yellow, orange, or red emission based on polymorphic form .

Q. Characterization Workflow :

Crystallization Screening : Use solvent/antisolvent diffusion to isolate polymorphs.

Solid-State NMR and XRD : Map hydrogen-bonding networks and π-interactions.

TD-DFT Calculations : Predict excited-state behavior and validate experimental spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。